Dactolisib, also known as NVP-BEZ235, is a synthetic, orally bioavailable imidazoquinoline derivative that functions as a dual, ATP-competitive inhibitor of both class I phosphatidylinositol 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR). This dual-action mechanism allows it to simultaneously block two critical nodes in a signaling pathway frequently hyperactivated in various cancer types, leading to the induction of G1 cell cycle arrest and inhibition of tumor cell proliferation. Its primary utility is as a research tool for investigating cancer biology, particularly in models with known PI3K pathway mutations or dependency.
While other dual PI3K/mTOR inhibitors like Apitolisib (GDC-0980) exist, they are not directly interchangeable with Dactolisib for procurement decisions. Subtle but critical differences in the isoform selectivity profile against PI3Kα, β, δ, and γ can lead to significantly different biological outcomes depending on the genetic background of the model system. Furthermore, variations in pharmacokinetic properties, such as oral bioavailability and ability to cross the blood-brain barrier, make one compound suitable for a specific *in vivo* study design (e.g., orthotopic brain tumor models) where another would fail. Selecting a substitute based on class name alone introduces unacceptable risks of study irreproducibility and invalid conclusions.
Dactolisib exhibits a distinct inhibitory profile across Class I PI3K isoforms compared to the close analog Apitolisib (GDC-0980). In biochemical assays, Dactolisib is notably more potent against PI3Kβ (p110β), with an IC50 of 75 nM, whereas Apitolisib is significantly less active against this isoform (IC50 = 27 nM). Conversely, Apitolisib shows similar high potency to Dactolisib against the p110α isoform (5 nM vs 4 nM). This differential potency against PI3Kβ is a key selection factor for studies involving PTEN-deficient tumors, where signaling is driven primarily through the PI3Kβ isoform.
| Evidence Dimension | Biochemical IC50 against PI3K isoforms |
| Target Compound Data | Dactolisib: p110α = 4 nM; p110β = 75 nM; p110δ = 7 nM; p110γ = 5 nM |
| Comparator Or Baseline | Apitolisib (GDC-0980): p110α = 5 nM; p110β = 27 nM; p110δ = 7 nM; p110γ = 14 nM |
| Quantified Difference | Dactolisib is ~2.8-fold less potent against PI3Kβ than Apitolisib. |
| Conditions | Cell-free biochemical kinase assays. |
This specific isoform profile makes Dactolisib a more selective tool for interrogating PI3Kα/δ/γ-driven signaling relative to PI3Kβ, a critical consideration for pathway-specific cancer models.
Dactolisib is characterized as an orally available compound suitable for *in vivo* research, a critical attribute for preclinical studies requiring systemic administration. Following oral gavage in mice, Dactolisib achieves plasma concentrations sufficient to engage the target and produce a pharmacodynamic response in tumor tissues. While clinical studies have noted that its oral bioavailability in humans can be low and variable, preclinical models consistently demonstrate sufficient exposure to achieve anti-tumor activity, a key procurement consideration for animal-based research. This contrasts with many first-generation PI3K inhibitors that lacked oral bioavailability, limiting their utility.
| Evidence Dimension | Oral Bioavailability & In Vivo Activity |
| Target Compound Data | Demonstrates disease stasis and target inhibition in xenograft models when administered orally. |
| Comparator Or Baseline | First-generation inhibitors (e.g., LY294002) which have poor pharmaceutical properties and high in vivo toxicity. |
| Quantified Difference | Enables oral dosing regimens in preclinical models, which is not feasible with many earlier-generation PI3K inhibitors. |
| Conditions | Mouse xenograft models of human cancer. |
For researchers planning animal studies, procuring an orally active compound like Dactolisib simplifies dosing regimens and better mimics clinical administration routes compared to compounds requiring IP or IV injection.
Unlike many kinase inhibitors, Dactolisib has shown evidence of crossing the blood-brain barrier (BBB), making it a candidate for preclinical studies of central nervous system (CNS) malignancies. While some studies report limited efficacy or toxicity challenges in orthotopic models, others have successfully demonstrated target engagement and anti-tumor effects in intracranial tumors. For example, one study noted that a patient with brain metastases experienced a partial response in brain lesions. This capability distinguishes it from other PI3K/mTOR inhibitors that are not BBB-penetrant and would be unsuitable for procurement for neuro-oncology research.
| Evidence Dimension | Blood-Brain Barrier (BBB) Penetration |
| Target Compound Data | Evidence of BBB penetration and activity in intracranial tumor models reported in preclinical and clinical studies. |
| Comparator Or Baseline | Non-penetrant PI3K inhibitors, which are ineffective for primary brain tumors or brain metastases. |
| Quantified Difference | Enables direct investigation of PI3K/mTOR signaling in CNS tumors, which is not possible with non-penetrant analogs. |
| Conditions | Orthotopic glioma xenograft models; patients with brain metastases. |
This makes Dactolisib a specifically relevant procurement choice for researchers investigating therapies for glioblastoma or brain metastases from other cancers.
Based on its established oral bioavailability in preclinical models, Dactolisib is the right choice for long-term xenograft studies where repeated, less invasive oral gavage dosing is required to assess chronic anti-tumor efficacy. This avoids the stress and potential complications of repeated intraperitoneal or intravenous injections.
For research focused on glioblastoma or brain metastases, Dactolisib's ability to penetrate the blood-brain barrier makes it a necessary tool. It allows for the direct testing of PI3K/mTOR inhibition on intracranial tumors, an application for which non-penetrant inhibitors are unsuitable.
Given its high potency against the p110α isoform of PI3K (IC50 = 4 nM), Dactolisib is a highly relevant compound for studying cancer cell lines and patient-derived xenografts known to harbor activating mutations in the PIK3CA gene, a common oncogenic driver.